molecular formula C8H19N3O2S B1623837 N,N-diethylpiperazine-1-sulfonamide CAS No. 98545-23-4

N,N-diethylpiperazine-1-sulfonamide

Cat. No.: B1623837
CAS No.: 98545-23-4
M. Wt: 221.32 g/mol
InChI Key: QUYMXIDXMJTALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C8H19N3O2S and its molecular weight is 221.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYMXIDXMJTALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429368
Record name N,N-diethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98545-23-4
Record name N,N-diethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Structure & Synthesis of N,N-Diethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic pathways of N,N-diethylpiperazine-1-sulfonamide (CAS: 98545-23-4). This molecule serves as a critical intermediate in medicinal chemistry, particularly as a bioisostere to diethylcarbamazine (DEC) derivatives and as a scaffold for generating piperazine-based sulfonamide libraries.

Structural Architecture & Pharmacophore Analysis[1]

This compound represents a hybrid scaffold combining a saturated heterocycle (piperazine) with a sulfonamide linker. Unlike primary sulfonamides (


) which often inhibit carbonic anhydrase, this molecule features a tertiary sulfonamide  moiety, significantly altering its pharmacological profile and solubility.
Core Components
  • Piperazine Ring: A six-membered saturated ring containing two nitrogen atoms in a 1,4-relationship. It provides a semi-rigid scaffold that directs substituents into defined vectors.

  • Sulfonyl Linker (

    
    ):  A tetrahedral geometry center that differs sterically and electronically from the planar carbonyl (
    
    
    
    ) found in amide analogs. It acts as a strong electron-withdrawing group (EWG).
  • Diethylamine Terminus: Two ethyl groups attached to the exocyclic nitrogen, providing lipophilic bulk that enhances membrane permeability compared to unsubstituted analogs.

Electronic Distribution & Basicity

The molecule contains two distinct nitrogen centers with vastly different pKa values:

  • N4 (Secondary Amine): This nitrogen remains basic (approximate pKa ~9.8). It is the primary site for further functionalization (alkylation, acylation) or protonation at physiological pH.

  • N1 (Sulfonamide Nitrogen): The electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of N1, rendering it non-basic and chemically stable against oxidation under standard conditions.

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional regions of the molecule.

ChemicalStructure Piperazine Piperazine Ring (Lipophilic Scaffold) N1 N1: Sulfonamide N (Non-basic) Piperazine->N1 C-N Bond N4 N4: Secondary Amine (Basic Center, pKa ~9.8) N4->Piperazine Integral part Sulfonyl Sulfonyl Group (Tetrahedral Geometry) N1->Sulfonyl Sulfonamide Bond Diethyl N,N-Diethyl Group (Hydrophobic Terminus) Sulfonyl->Diethyl Sulfamoyl Linkage

Figure 1: Functional decomposition of this compound.

Physicochemical Profile

The following data aggregates predicted and experimental values relevant for handling and formulation.

PropertyValueContext
CAS Number 98545-23-4Unique Identifier
Molecular Formula

-
Molecular Weight 221.32 g/mol Small molecule fragment
SMILES CCN(CC)S(=O)(=O)N1CCNCC1Structure string
LogP (Predicted) ~ -0.52Hydrophilic; good aqueous solubility
H-Bond Donors 1 (N4-H)Site for derivatization
H-Bond Acceptors 3 (O=S=O, N4)Interaction points
Rotatable Bonds 4Moderate flexibility
Physical State Solid / CrystallineLow melting point likely (or oil if impure)

Synthetic Methodology

To synthesize this compound with high purity, a direct reaction between piperazine and diethylsulfamoyl chloride is possible but prone to bis-substitution (formation of the symmetric bis-sulfonamide). The Mono-Protection Route is the authoritative standard for research-grade purity.

Reagents & Precursors
  • Precursor A: N-Boc-piperazine (1-Boc-piperazine) - Protects one amine to prevent polymerization.

  • Precursor B: Diethylsulfamoyl chloride (

    
    ).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Protocol
Step 1: Sulfamoylation
  • Preparation: Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.

  • Addition: Dropwise add Diethylsulfamoyl chloride (1.1 eq) to the stirring solution. The exotherm must be controlled.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.

  • Workup: Wash with water, then saturated

    
    , then brine. Dry organic layer over 
    
    
    
    and concentrate.[1]
    • Intermediate: 4-(N,N-diethylsulfamoyl)piperazine-1-carboxylic acid tert-butyl ester.

Step 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the intermediate in DCM.

  • Acidolysis: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane. Stir at room temperature for 1–2 hours.

    • Observation: Gas evolution (

      
      ) and isobutylene formation indicates reaction progress.
      
  • Neutralization (Critical): Concentrate the mixture to remove excess acid. Dissolve the residue in minimal water/methanol and neutralize with basic resin or saturated carbonate solution to release the free base.

  • Extraction: Extract with DCM/Isopropanol (3:1 ratio) if the compound is highly water-soluble, or use continuous extraction.

  • Purification: If necessary, purify via amine-functionalized silica or recrystallization.

Synthesis Workflow Diagram

Synthesis BocPip N-Boc-Piperazine Reaction Nucleophilic Substitution (DCM, Et3N, 0°C -> RT) BocPip->Reaction SulfCl Diethylsulfamoyl Chloride SulfCl->Reaction Intermediate Intermediate: N-Boc-4-(diethylsulfamoyl)piperazine Reaction->Intermediate Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Neutralization Neutralization & Extraction (Release Free Base) Deprotection->Neutralization Product Final Product: This compound Neutralization->Product

Figure 2: Step-wise synthesis via Boc-protection strategy.

Analytical Characterization (Self-Validation)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( NMR) - Predicted

Solvent:


, 400 MHz
  • 
     1.15 ppm (Triplet, 6H):  Methyl protons of the diethyl group (
    
    
    
    ).
  • 
     1.8–2.0 ppm (Broad Singlet, 1H):  Amine proton (
    
    
    
    ) on the piperazine ring (shifts depending on concentration/water).
  • 
     2.90–3.00 ppm (Triplet/Multiplet, 4H):  Piperazine ring protons adjacent to the secondary amine (C2, C6).
    
  • 
     3.20–3.30 ppm (Multiplet, 4H):  Piperazine ring protons adjacent to the sulfonamide (C3, C5).
    
  • 
     3.25 ppm (Quartet, 4H):  Methylene protons of the diethyl group (
    
    
    
    ).

Note: The methylene quartet of the ethyl group and the piperazine protons adjacent to the sulfonamide may overlap. 2D COSY NMR is recommended for definitive assignment.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    ).
    
  • Molecular Ion

    
    :  Calculated: 222.13 m/z.
    
  • Fragmentation Pattern: Loss of the ethyl groups or cleavage of the S-N bond may be observed at higher collision energies.

Applications & Significance

Medicinal Chemistry

This scaffold is a "privileged structure" used to construct libraries of:

  • GPCR Ligands: Piperazine sulfonamides frequently appear in 5-HT (Serotonin) and Dopamine receptor antagonists.

  • Enzyme Inhibitors: The sulfonyl group provides a rigid spacer that can position the piperazine nitrogen to interact with aspartic acid residues in protease active sites (e.g., HIV-1 protease inhibitors).

Bioisosterism

In drug design, the diethylsulfamoyl group (


) is often used as a tetrahedral bioisostere for the diethylcarbamoyl group (

) found in Diethylcarbamazine . This substitution increases metabolic stability (sulfonamides are less prone to hydrolysis than amides) and alters the hydrogen bond acceptor capability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. (Analogous chemistry). Retrieved from [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[2] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry (Los Angeles).[2] Retrieved from [Link]

  • Vertex AI Search. (2025). Design and Synthesis of Piperazine Sulfonamide Cores. (Contextual grounding for scaffold utility). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Bioactive Sulfonamide Derivatives Using N-Ethylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

Piperazine-based sulfonamides represent a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and enzyme-inhibitory properties (e.g., carbonic anhydrase and metalloproteinase inhibition).[1] This application note details the optimized protocol for synthesizing sulfonamide derivatives using 1-ethylpiperazine (N-ethylpiperazine).

Critical Technical Clarification: While the prompt references "N,N-diethylpiperazine" (1,4-diethylpiperazine), it is crucial to note that 1,4-diethylpiperazine is a tertiary diamine lacking the nucleophilic N-H proton required for sulfonylation. It acts strictly as a base or catalyst. To synthesize derivatives containing the ethyl-piperazine moiety, the correct substrate is 1-ethylpiperazine . This protocol focuses on the nucleophilic substitution of sulfonyl chlorides by 1-ethylpiperazine to generate 1-(arylsulfonyl)-4-ethylpiperazine derivatives.

Chemical Logic & Mechanism[2]

The synthesis follows a Nucleophilic Substitution at the Sulfur Atom (closely related to the Schotten-Baumann reaction conditions).

  • Activation: The sulfonyl chloride (

    
    ) acts as a "hard" electrophile.
    
  • Nucleophilic Attack: The secondary amine of 1-ethylpiperazine attacks the sulfur center, forming a tetrahedral transition state.

  • Elimination: Chloride is expelled as the leaving group.

  • Proton Scavenging: A stoichiometric base (Triethylamine or Pyridine) neutralizes the generated HCl to drive the equilibrium forward and prevent the protonation of the unreacted piperazine.

Reaction Scheme (Graphviz Visualization)

ReactionMechanism Sulfonyl Aryl Sulfonyl Chloride (Electrophile) Transition Tetrahedral Transition State Sulfonyl->Transition Mixing (0°C) Piperazine 1-Ethylpiperazine (Nucleophile) Piperazine->Transition Mixing (0°C) Base Base (TEA/DIPEA) Salt Ammonium Salt (Byproduct) Base->Salt Scavenges H+ Product N-Ethylpiperazine Sulfonamide Transition->Product Elimination (-Cl) Transition->Salt + Base (-HCl)

Figure 1: Mechanistic pathway for the sulfonylation of 1-ethylpiperazine. The base is critical for scavenging HCl to prevent salt formation of the starting amine.

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Substrate: 1-Ethylpiperazine (CAS: 5308-25-8), >98% purity.

  • Electrophile: Aryl sulfonyl chloride (e.g., Benzenesulfonyl chloride, Tosyl chloride).

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred) or THF.

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Quench: 1M HCl (aq), Saturated

    
    , Brine.
    
Step-by-Step Methodology
Step 1: Preparation of Reactants[2][3][4][5][6]
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.
    
  • Dissolve 1.0 equiv (e.g., 5.0 mmol) of aryl sulfonyl chloride in 20 mL of anhydrous DCM.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Nucleophilic Addition
  • In a separate vial, mix 1.1 equiv (5.5 mmol) of 1-ethylpiperazine and 1.5 equiv (7.5 mmol) of TEA in 5 mL of DCM.

  • Add the amine/base mixture dropwise to the cooled sulfonyl chloride solution over 15–20 minutes.

    • Why? Exothermic control prevents side reactions and decomposition of labile sulfonyl chlorides.

Step 3: Reaction Maintenance
  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 3–6 hours. Monitor progress via TLC (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the sulfonyl chloride spot.

Step 4: Workup & Isolation
  • Quench: Add 20 mL of water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Wash 1 (Acidic): Wash with 10 mL of dilute 0.5M HCl.

    • Purpose: Removes unreacted 1-ethylpiperazine and TEA (protonates them into water-soluble salts). Caution: Do not use strong acid if the product contains acid-sensitive groups.

  • Wash 2 (Basic): Wash with 10 mL saturated

    
     (removes any hydrolyzed sulfonic acid).
    
  • Drying: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure (Rotovap).
    
Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Argon) Mix Dissolve Sulfonyl Chloride in DCM (0°C) Start->Mix Add Dropwise Addition: 1-Ethylpiperazine + TEA Mix->Add React Stir at RT (3-6 Hours) Add->React Monitor TLC Check (Complete?) React->Monitor Monitor->React No (Extend Time) Quench Quench with H2O Extract with DCM Monitor->Quench Yes Wash Wash Sequence: 1. 0.5M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: Solid/Oil Dry->Final

Figure 2: Operational workflow for the synthesis of N-ethylpiperazine sulfonamides.

Data Interpretation & Troubleshooting

Expected Yields & Characterization

Typical yields for this protocol range from 85% to 95% , depending on the steric hindrance of the sulfonyl chloride.

ParameterObservationInterpretation
Appearance Off-white solid or viscous oilStandard physical state for these derivatives.
1H NMR (DMSO-d6)

2.90–3.00 ppm (4H, t)
Protons on piperazine ring adjacent to Sulfonamide (

).
1H NMR (DMSO-d6)

2.30–2.40 ppm (4H, t)
Protons on piperazine ring adjacent to Ethyl group (

).
1H NMR (DMSO-d6)

1.00 ppm (3H, t)
Terminal methyl of the ethyl group.
Mass Spec (ESI)

peak
Confirms molecular weight.
Troubleshooting Guide
  • Low Yield: Moisture in the solvent can hydrolyze the sulfonyl chloride to sulfonic acid (unreactive). Ensure DCM is anhydrous.[4]

  • Impurity (Starting Amine): If 1-ethylpiperazine persists, increase the volume of the 0.5M HCl wash step.

  • Impurity (Disulfonamide): Rare with 1-ethylpiperazine (as it only has one secondary amine), but ensure stoichiometry is close to 1:1 to prevent salt trapping.

References

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.[5] Molbank, 2024(1), M1765.

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.[7] Med Chem (Los Angeles), 6, 257-263.[7]

  • Karakurt, A., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities.[8] Z Naturforsch C J Biosci, 79(11-12), 351-360.[8]

  • Katritzky, A. R., et al. (2001). Efficient Synthesis of Sulfonamides. Heterocycles, 55, 1703.[9]

Sources

Application Note: Synthesis and Evaluation of Diethyl/Piperazine-Sulfonamide Anticancer Agents

[1]

Introduction: The Privileged Scaffold Strategy

In modern oncology drug discovery, the sulfonamide moiety (

piperazine1

The fusion of these two moieties creates Piperazine Sulfonamides , a class of compounds exhibiting potent anticancer activity through mechanisms such as:

  • Carbonic Anhydrase (CA) Inhibition: Specifically targeting CA IX and XII isoforms, which regulate pH in hypoxic tumor microenvironments.[1]

  • Tubulin Polymerization Inhibition: Disrupting cell division in rapidly proliferating tissue.

  • Kinase Inhibition: Modulating signal transduction pathways (e.g., PI3K/Akt/mTOR).[1]

This guide details the synthesis of 1-(Arylsulfonyl)-4-ethylpiperazine derivatives. The "diethyl" character is introduced via the


Chemical Synthesis Protocol

Retrosynthetic Analysis & Strategy

The most robust route to this scaffold is the nucleophilic attack of 1-ethylpiperazine (functioning as a secondary amine) on an aryl sulfonyl chloride .

  • Critical Process Parameter (CPP): Moisture control. Sulfonyl chlorides are highly susceptible to hydrolysis, converting to unreactive sulfonic acids.[1]

  • Base Selection: A non-nucleophilic organic base (Triethylamine or DIPEA) is required to scavenge the HCl byproduct, driving the equilibrium forward.

Reaction Workflow Diagram

SynthesisWorkflowReagentsReagents:1. Aryl Sulfonyl Chloride2. 1-EthylpiperazineConditionsConditions:DCM (Anhydrous)Et3N (1.2 eq)0°C -> RT, 4-6hReagents->Conditions MixIntermediateReaction Matrix:Sulfonamide ProductEt3N·HCl (Precipitate)Conditions->Intermediate StirWorkupWorkup:1. Dilute (DCM)2. Wash (NaHCO3)3. Wash (Brine)Intermediate->Workup QuenchProductFinal Product:1-(Arylsulfonyl)-4-ethylpiperazineWorkup->Product Purify

Caption: Step-wise synthetic workflow for piperazine sulfonamide formation.

Detailed Experimental Protocol

Reagents:

  • Aryl sulfonyl chloride (1.0 mmol) [Variable R-group for SAR studies][1]

  • 1-Ethylpiperazine (1.1 mmol)[1]

  • Triethylamine (

    
    ) (1.2 mmol)[1]
    
  • Dichloromethane (DCM), anhydrous (10 mL)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add 10 mL anhydrous DCM.
    
  • Activation: Add Aryl sulfonyl chloride (1.0 mmol) to the flask. Cool the solution to 0°C using an ice bath. Explanation: Cooling prevents rapid exotherms and minimizes side reactions.

  • Base Addition: Add Triethylamine (1.2 mmol) dropwise.

  • Nucleophile Addition: Slowly add 1-Ethylpiperazine (1.1 mmol) dissolved in 2 mL DCM over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours.

    • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).[1] The sulfonyl chloride spot should disappear.

  • Workup (The Self-Validating Step):

    • Dilute reaction mixture with 20 mL DCM.

    • Wash 1: 10%

      
       (aq). Purpose: Removes any hydrolyzed sulfonic acid (water-soluble) and neutralizes residual HCl.[1]
      
    • Wash 2: Water.[2] Purpose: Removes excess amine salts.

    • Wash 3: Brine (Saturated NaCl). Purpose: Dehydrates the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Purification & Characterization
  • Recrystallization: If the product is solid, recrystallize from Ethanol/Water.

  • Column Chromatography: If oil, use Silica Gel (60–120 mesh), eluting with DCM:MeOH (95:5).[1]

Key Characterization Signals (1H NMR, 400 MHz, CDCl3):

  • 
     2.9–3.1 ppm (m, 4H): Piperazine protons adjacent to Sulfonamide (
    
    
    ).[1]
  • 
     2.4–2.6 ppm (m, 4H): Piperazine protons adjacent to Ethyl group.[1]
    
  • 
     1.05 ppm (t, 3H): Methyl of the ethyl tail (Triplet).[1]
    

Biological Evaluation: In Vitro Cytotoxicity[3][4][5][6]

Once synthesized, the "anticancer" potential must be validated. The MTT Assay is the industry standard for high-throughput screening of cell viability.

Assay Logic Diagram

MTT_AssaySeedStep 1: Cell Seeding(5x10^3 cells/well)24h IncubationTreatStep 2: Drug TreatmentGradient Conc. (0.1 - 100 µM)72h IncubationSeed->TreatMTT_AddStep 3: MTT Addition(0.5 mg/mL)4h IncubationTreat->MTT_AddSolubilizeStep 4: Solubilization(DMSO)Dissolve FormazanMTT_Add->SolubilizeReadStep 5: Absorbance Read(OD 570 nm)Calculate IC50Solubilize->Read

Caption: Workflow for colorimetric determination of cell cytotoxicity.

Detailed Protocol (MTT Assay)

Materials:

  • Cancer Cell Lines (e.g., MCF-7, HeLa, A549).[1]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][3]

  • DMSO (Dimethyl sulfoxide).[4]

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C (
    
    
    ) to allow attachment.
  • Treatment: Prepare stock solutions of your synthesized piperazine sulfonamides in DMSO. Dilute with media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Control: Include a "Vehicle Control" (0.1% DMSO only) and a "Positive Control" (e.g., Doxorubicin).[1]

  • Incubation: Add 100 µL of drug solution to wells. Incubate for 48 to 72 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[1][5] Viable mitochondria reduce yellow MTT to purple Formazan crystals.[6]

  • Solubilization: Carefully aspirate the media. Add 150 µL DMSO to dissolve the purple crystals. Shake plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1] Plot dose-response curves to determine 
    
    
    .[1]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Dry glassware thoroughly.
Impure Product Residual AmineWash organic layer with dilute Citric Acid (if product is acid-stable) or increase water washes.[1]
Precipitation in Assay Compound insolubilityEnsure final DMSO concentration in the well is <0.5%. Use serial dilutions carefully.
Tailing in NMR Amine protonationShake the NMR tube with

to exchange exchangeable protons or add a drop of

to the sample.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Bhatt, A., Kant, R., & Singh, R. K. (2016).[1][7] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6, 257-263.[1][7] Link[1]

  • Coban, G., et al. (2010).[1] Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842.[1][8] Link

  • Abcam Protocols. (n.d.). MTT Assay Protocol for Cell Viability. Abcam. Link

  • Singh, S., et al. (2025).[1][9] Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3).[1][9] Link[1]

Application Notes & Protocols: A Guide to the Reductive Amination of N,N-diethylpiperazine-1-sulfonamide with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Sulfonamide Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring is a quintessential privileged scaffold. Its unique physicochemical properties and ability to engage in multiple hydrogen bonding interactions have cemented its role in the development of a vast array of therapeutic agents, from antipsychotics to anti-cancer drugs.[1] When functionalized with a sulfonamide group, as in N,N-diethylpiperazine-1-sulfonamide, the resulting scaffold offers chemists a robust and versatile building block. The sulfonamide moiety itself is a cornerstone of drug design, known for its ability to mimic a carboxylic acid isostere and participate in critical binding interactions with biological targets.[2]

The coupling of this scaffold with various aldehydes opens a direct and efficient route to a diverse library of N-substituted piperazine sulfonamides. This derivatization is a key strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME). The procedure detailed herein—reductive amination—stands as one of the most crucial and widely utilized methods for C-N bond formation in the pharmaceutical industry, prized for its operational simplicity and broad applicability.[3][4] This guide provides a comprehensive protocol for this transformation, grounded in established chemical principles and designed for practical application in a research and development setting.

Core Principle: The Reductive Amination Pathway

Reductive amination is a powerful, one-pot reaction that couples a secondary amine with an aldehyde to form a new tertiary amine.[5][6] The process elegantly avoids the common pitfalls of direct alkylation, such as over-alkylation.[7] The reaction proceeds through a two-stage mechanism that is seamlessly executed in a single reaction vessel.

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary nitrogen of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a transient, electrophilic iminium ion intermediate.[8][9]

  • Hydride Reduction: A mild and selective reducing agent, introduced into the same pot, then delivers a hydride to the iminium carbon, reducing the C=N double bond to a stable C-N single bond and yielding the final tertiary amine product.[10]

The choice of reducing agent is critical to the success of this one-pot procedure. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[7][11] For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its attenuated reactivity, a result of the electron-withdrawing effects of the three acetoxy groups, makes it highly selective for iminium ions over aldehydes or ketones.[11][12]

Reductive_Amination_Mechanism Reactants This compound + Aldehyde (R-CHO) Iminium_Formation Iminium Ion Formation (Dehydration) Reactants->Iminium_Formation Nucleophilic Attack Iminium_Ion Iminium Ion Intermediate Iminium_Formation->Iminium_Ion Forms Reduction Hydride Reduction (NaBH(OAc)₃) Iminium_Ion->Reduction Reacts with Product N-((R)-methyl)-N,N-diethyl- piperazine-1-sulfonamide Reduction->Product Yields

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Substituted Piperazine Sulfonamides

This protocol provides a general method applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.

Materials and Equipment:
  • Reagents:

    • This compound

    • Aldehyde of choice (1.0 - 1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 equivalents)

    • 1,2-Dichloroethane (DCE) (Anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or Argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Flash chromatography system

    • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve the sulfonamide in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

    • Causality Note: DCE is the preferred solvent as it is aprotic and effectively solubilizes the reagents. Unlike methanol, it does not react with NaBH(OAc)₃.[10][12] An inert atmosphere prevents moisture from entering the reaction, as NaBH(OAc)₃ is water-sensitive.[11]

  • Aldehyde Addition: Add the aldehyde (1.0-1.1 eq) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes.

    • Causality Note: This initial stirring period allows for the formation of the iminium ion intermediate before the reducing agent is introduced, ensuring the reaction proceeds efficiently.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture in portions over 5-10 minutes.

    • Causality Note: A slight excess of the reducing agent ensures the complete conversion of the iminium intermediate to the final product. Portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Causality Note: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the NaBH(OAc)₃ and quenches any remaining reducing agent.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate. Combine all organic layers.

    • Causality Note: Multiple extractions ensure the complete recovery of the product from the aqueous phase.

  • Workup - Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted piperazine sulfonamide product.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Dissolve Sulfonamide & Aldehyde in anhydrous DCE Add_Reagent 2. Add NaBH(OAc)₃ Setup->Add_Reagent Stir 3. Stir at RT & Monitor (TLC/LC-MS) Add_Reagent->Stir Quench 4. Quench with aq. NaHCO₃ Stir->Quench Reaction Complete Extract 5. Extract with DCM/EtOAc Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Flash Chromatography Dry->Purify Characterization Characterization (NMR, MS) Purify->Characterization Pure Product

Caption: General Experimental Workflow.

Data Summary: Scope and Versatility

The described protocol is robust and accommodates a variety of aldehyde substrates. The table below summarizes expected outcomes for different classes of aldehydes.

Aldehyde SubstrateR-Group ExampleTypical Reaction TimeExpected YieldNotes
Aromatic (Electron-Neutral) Benzaldehyde2-4 hours85-95%Generally clean and high-yielding reactions.
Aromatic (Electron-Rich) 4-Methoxybenzaldehyde3-6 hours80-90%Slightly slower due to the reduced electrophilicity of the carbonyl.
Aromatic (Electron-Poor) 4-Nitrobenzaldehyde1-3 hours90-98%Faster reaction due to the highly electrophilic carbonyl carbon.
Heterocyclic 2-Furaldehyde2-5 hours75-85%Generally good yields, though purification can sometimes be more challenging.
Aliphatic (Unbranched) Heptanal4-8 hours70-85%Reactions may be slightly slower than with aromatic aldehydes.
Aliphatic (Branched) Isovaleraldehyde6-12 hours65-80%Steric hindrance can slow the reaction and may require slightly elevated temperatures (e.g., 40 °C).

Note: Reaction times and yields are estimates and may vary based on the specific substrate, scale, and purity of reagents.

Troubleshooting and Field Insights

  • Incomplete Reaction: If starting material remains after an extended period, a small, additional portion of NaBH(OAc)₃ (0.2-0.3 eq) can be added. Ensure starting materials are pure and the solvent is anhydrous, as moisture will deactivate the reducing agent.

  • Aldehyde Reduction Side Product: If reduction of the starting aldehyde to the corresponding alcohol is observed, it indicates that the reducing agent is too reactive or the iminium ion formation is slow. Ensure NaBH(OAc)₃ is used, not a more powerful reductant like NaBH₄, in the one-pot procedure.[10][13]

  • Purification Challenges: The tertiary amine products are basic and may streak on silica gel. To mitigate this, the silica can be pre-treated with a 1-2% triethylamine solution in the eluent, or a small amount of triethylamine can be added directly to the eluent system.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Toukhrim, R., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 272. [Link]

  • Manmode, S. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 14(1), e202500366. [Link]

  • Watson, D. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 215-221. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Sowa, M., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

  • ResearchGate. Reductive amination route for selective N-monosubstitution. Piperazine... [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Organic Reactions. Reductive Amination. [Link]

Sources

recrystallization solvent systems for N,N-diethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This Application Note provides a definitive guide for the purification of N,N-Diethylpiperazine-1-sulfonamide (CAS 98545-23-4).[1] This compound represents a specific class of amphiphilic scaffolds used in medicinal chemistry (e.g., as a precursor for kinase inhibitors or GPCR ligands).

Structural Analysis for Solubility Prediction:

  • Core Scaffold: A piperazine ring containing a secondary amine (basic,

    
    ) and a sulfonamide moiety.
    
  • Substituents: The

    
    -diethyl group attached to the sulfonamide sulfur creates a lipophilic domain, while the sulfonyl group (
    
    
    
    ) and the piperazine nitrogen provide polar, hydrogen-bonding sites.
  • Physicochemical Implication:

    • Free Base: The diethyl substitution significantly lowers the melting point compared to primary sulfonamides, often resulting in an oil or low-melting solid at room temperature.

    • Salt Forms: To achieve robust crystallization, this compound is most effectively handled as a hydrochloride (HCl) or oxalate salt.

Critical Recommendation: Due to the likely low melting point of the free base (estimated


C based on the dimethyl analog's MP of 54-56^\circ$C [1]), conversion to the Hydrochloride (HCl) salt is strongly recommended  for effective recrystallization. Attempting to recrystallize the free base often leads to "oiling out" rather than crystal formation.

Solvent System Selection Strategy

The selection of solvents relies on the "Like Dissolves Like" principle, modified by the need for a steep solubility-temperature gradient.

Table 1: Recommended Solvent Systems
Target FormSolvent SystemRoleMechanism
HCl Salt (Primary)Ethanol / Diethyl Ether Solvent / Anti-solventThe salt is soluble in hot EtOH (polar/protic) but insoluble in Et₂O (non-polar).[1]
HCl Salt (Alternative)Isopropanol (IPA) / Acetone Solvent / Anti-solventIPA dissolves the salt at reflux; Acetone acts as a polar aprotic anti-solvent to induce precipitation.
Free Base (If solid)Hexane / Ethyl Acetate Anti-solvent / SolventThe lipophilic diethyl group allows solubility in EtOAc; Hexane reduces solubility to force lattice formation.
Free Base (Cleanup)Toluene Single SolventHigh boiling point allows for high solubility at reflux; moderate polarity accommodates the amphiphilic structure.

Detailed Experimental Protocols

Protocol A: Recrystallization of the Hydrochloride Salt (Gold Standard)

Use this protocol for maximum purity and yield.

Reagents:

  • Crude this compound HCl[1]

  • Absolute Ethanol (EtOH)[2]

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)[1]

Procedure:

  • Dissolution: Place 5.0 g of the crude salt in a 100 mL Erlenmeyer flask. Add absolute EtOH (approx. 15–20 mL) and heat to reflux (

    
    C) with magnetic stirring.
    
    • Note: Add EtOH in 2 mL increments until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If insoluble particles (dust, silica) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Nucleation Induction: Remove from heat. While the solution is still hot, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1–2 drops of hot EtOH to clear the turbidity.

  • Crystallization: Cap the flask and allow it to cool to room temperature undisturbed.

    • Critical Step: Do not agitate. Agitation during cooling promotes rapid precipitation of impurities.

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (

    
    C) for 2 hours to maximize yield.
    
  • Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with cold (

    
    C) 1:1 EtOH:Et₂O mixture.
    
Protocol B: Recrystallization of the Free Base

Use only if the compound is confirmed to be a solid with MP


C.

Procedure:

  • Dissolution: Dissolve crude free base in minimum boiling Ethyl Acetate.

  • Anti-solvent Addition: Slowly add warm Hexane until the solution becomes slightly turbid.

  • Cooling: Allow to cool very slowly. Rapid cooling will cause the compound to separate as an oil (liquid-liquid phase separation) rather than crystals.[3]

  • Seeding: If oil droplets form, re-heat to dissolve, cool slightly, and add a seed crystal of pure material.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a liquid droplet before crystallizing. This is common with N,N-diethyl derivatives due to flexible alkyl chains lowering the lattice energy.[1]

Rescue Protocol:

  • Re-heat: Dissolve the oil by heating the mixture back to reflux.

  • Dilute: Add 10–15% more of the good solvent (e.g., Ethanol).

  • Slow Cool: Insulate the flask with aluminum foil or a towel to slow the cooling rate.

  • Trituration: If oil persists, decant the solvent and scratch the oil with a glass rod in the presence of a small amount of fresh anti-solvent (e.g., Pentane) to induce solidification.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific sulfonamide scaffold.

RecrystallizationWorkflow Start Start: Crude this compound CheckState Check Physical State at RT Start->CheckState IsOil Liquid / Oil / Low MP Solid CheckState->IsOil Yes IsSolid High MP Solid (>60°C) CheckState->IsSolid No SaltFormation Protocol: Salt Formation (Dissolve in EtOH + HCl gas/conc. HCl) IsOil->SaltFormation Mandatory Step RecrystBase Protocol B: Free Base Recrystallization System: EtOAc / Hexane IsSolid->RecrystBase RecrystSalt Protocol A: Salt Recrystallization System: EtOH / Et2O SaltFormation->RecrystSalt OilingOut Issue: Oiling Out? RecrystSalt->OilingOut RecrystBase->OilingOut Rescue Remedy: Re-heat, Add 10% Solvent, Slow Cool, Seed OilingOut->Rescue Yes Final Final Product: Pure Crystalline Solid OilingOut->Final No Rescue->OilingOut Retry

Figure 1: Decision matrix for solvent selection and process handling based on the physical state of the sulfonamide derivative.

References

  • LibreTexts. (2020).[4] Purification of Sulfanilamide by Crystallization. Retrieved October 24, 2025, from [Link][1]

Sources

storage and handling conditions for piperazine sulfonamide reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Stability Protocols for Piperazine Sulfonamide Reagents

Abstract

Piperazine sulfonamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for diverse therapeutics ranging from antipsychotics to erectile dysfunction agents (e.g., Sildenafil analogs). However, their dual-functional nature presents unique stability challenges: the electron-rich piperazine ring is prone to N-oxidation and carbamylation, while the sulfonamide moiety exhibits pH-dependent hydrolytic sensitivity and photodegradation. This Application Note provides a rigorous, field-proven protocol for the storage, handling, and quality control of these reagents to ensure experimental reproducibility and data integrity.

Physicochemical Properties & Degradation Mechanisms

The "Why" behind the protocol.

To handle these reagents effectively, one must understand the specific failure modes of the piperazine-sulfonamide scaffold.

The Piperazine Vulnerability (Oxidation & Hygroscopicity)

The secondary amine in the piperazine ring is the primary instability vector.

  • N-Oxidation: Atmospheric oxygen can attack the lone pair of the nitrogen, forming N-oxides (M+16 in LCMS). This reaction is accelerated by light and trace metal impurities.

  • Hygroscopicity & Carbamylation: Piperazine salts (e.g., HCl, citrate) are highly hygroscopic. Absorbed water not only alters stoichiometry (leading to weighing errors) but also facilitates the absorption of atmospheric CO₂, forming carbamates (reversible but disruptive to synthesis).

The Sulfonamide Vulnerability (Hydrolysis & Photolysis)
  • Hydrolysis: While generally robust at neutral pH, the sulfonamide bond (

    
    ) is susceptible to hydrolysis under strongly acidic conditions or high heat, cleaving into the corresponding sulfonic acid and amine.
    
  • Photolysis: The sulfonamide group can undergo radical-mediated degradation upon exposure to UV/VIS light, often resulting in discoloration (yellowing) of the reagent.

Degradation Pathway Diagram

The following diagram visualizes the competing degradation pathways that this protocol aims to prevent.

DegradationPathways Reagent Piperazine Sulfonamide (Intact Reagent) NOxide N-Oxide Impurity (Oxidative) Reagent->NOxide O2 / Light (Slow) Carbamate Carbamate Salt (CO2 Absorption) Reagent->Carbamate Moisture + CO2 (Fast) Hydrolysis Sulfonic Acid + Amine (Hydrolytic Cleavage) Reagent->Hydrolysis Acid + Heat (Conditional)

Caption: Figure 1. Primary degradation vectors for piperazine sulfonamides. Note that moisture absorption is the "gateway" risk that facilitates other degradation pathways.

Storage Protocol: Long-Term Integrity

Trustworthiness: A system to maintain >99% purity over 12+ months.

Core Directive: Treat all piperazine sulfonamides as hygroscopic and light-sensitive unless certified otherwise.

ParameterStandard ConditionRationale
Temperature -20°C (Desiccated) Slows oxidation kinetics; prevents thermal hydrolysis.
Atmosphere Argon or Nitrogen Displaces O₂ (prevents N-oxide) and CO₂ (prevents carbamates).
Container Amber Glass Vials Blocks UV light to prevent sulfonamide photolysis.
Seal Parafilm® over Cap Secondary barrier against moisture ingress during freezer storage.

Protocol 3.1: The "Double-Vial" System for Ultra-Sensitive Analogs For expensive or highly reactive derivatives (e.g., free-base piperazines), use the Double-Vial method:

  • Place the reagent in a primary amber vial under Argon.

  • Place the primary vial inside a larger secondary jar containing 1-2g of indicating silica gel or Drierite™.

  • Store the entire assembly at -20°C.

Handling & Weighing Protocol

Expertise: Preventing "The Condensation Trap."

The most common source of reagent failure is not the freezer, but the first 15 minutes on the bench . Opening a cold vial introduces atmospheric moisture immediately (condensation), which hydrates the salt and initiates degradation.

Step-by-Step Workflow

HandlingWorkflow Freezer 1. Remove from Freezer (-20°C) Equilibrate 2. EQUILIBRATION Wait 30-45 mins (Do NOT Open) Freezer->Equilibrate Critical Step Wipe 3. Wipe Condensation Dry exterior of vial Equilibrate->Wipe Open 4. Open & Weigh (Rapidly or in Glovebox) Wipe->Open Purge 5. Backfill Headspace (Argon/N2) Open->Purge Minimize Air Time Reseal 6. Reseal & Parafilm Purge->Reseal

Caption: Figure 2. The "Warm-Up" Protocol. Skipping Step 2 is the leading cause of batch degradation (clumping/hydrolysis).

Detailed Steps:

  • Retrieval: Remove vial from cold storage.

  • Equilibration (CRITICAL): Place the vial in a desiccator or on the bench and allow it to reach room temperature (approx. 30-45 mins). Do not open the cap. Opening a cold vial sucks moisture from the air directly onto the reagent.

  • Weighing:

    • Best Practice: Weigh inside a nitrogen-filled glovebox.

    • Standard Practice: Open the vial, quickly transfer the required amount, and immediately recap. Do not leave the vial open while calculating stoichiometry.

  • Re-sealing: Flush the vial headspace with a gentle stream of Argon (low pressure) for 5-10 seconds before screwing the cap tight. Wrap with Parafilm.[1]

Quality Control (QC) & Troubleshooting

Self-Validating System: How to verify reagent integrity before committing to a reaction.

Before using a stored reagent for a critical synthesis, perform this 3-tier check.

Tier 1: Visual Inspection (Instant)
  • Pass: Free-flowing white to off-white powder.

  • Fail: Yellow/Brown discoloration (Oxidation/Photolysis) or Clumping/Hardening (Moisture absorption).

Tier 2: Melting Point (Quick Check)
  • Piperazine salts have sharp melting points. Impurities (water, oxides) cause significant Melting Point Depression .

  • Threshold: If MP is >2-3°C lower than the Certificate of Analysis (CoA) value, recrystallize or discard.

Tier 3: Analytical Validation (Definitive)

Use LCMS to detect specific degradation markers.

Degradation TypeLCMS Signal ShiftRemediation
N-Oxidation [M+16]⁺ peak appears.Difficult to purify. Discard if >5%.
Hydrolysis Appearance of Sulfanilic acid fragment.Recrystallization (ethanol/water) may save the batch.
Moisture No mass shift, but inaccurate stoichiometry.Dry in vacuum oven (40°C) over P₂O₅ overnight.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Loba Chemie (2020). Material Safety Data Sheet: Piperazine Hexahydrate. Retrieved from [Link] (General handling of piperazine derivatives).

  • Organic Syntheses (2011). General Procedures for Handling Hygroscopic Reagents. Org.[2][3][4][5] Synth. Coll. Vol. 10. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N,N-Diethylpiperazine-1-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Piperazine Sulfamoylation

Executive Summary

This guide addresses the synthesis of N,N-diethylpiperazine-1-sulfonamide derivatives . The core reaction involves the coupling of a piperazine scaffold (nucleophile) with N,N-diethylsulfamoyl chloride (electrophile).

Technical Alert: Unlike aryl sulfonyl chlorides (e.g., Tosyl chloride), sulfamoyl chlorides (


) are significantly less electrophilic  due to the resonance donation of the nitrogen lone pair into the sulfonyl group. This inherent deactivation is the primary cause of low yields (incomplete conversion) under standard sulfonylation conditions.

This guide provides an optimized protocol to overcome this activation energy barrier and a troubleshooting matrix for isolation issues.

Part 1: The Optimized Protocol (High-Yield Method)

Do not rely on standard "0°C to RT" protocols used for tosylation; they will likely stall. This protocol utilizes nucleophilic catalysis and thermal energy to drive the reaction to completion.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Piperazine Derivative Nucleophile1.0Ensure N4 is substituted or protected (e.g., Boc, Methyl) to prevent polymerization.
Diethylsulfamoyl Chloride Electrophile1.2 - 1.5Excess required due to slower kinetics and potential hydrolysis.
Triethylamine (TEA) Base2.0 - 3.0Scavenges HCl. Must be in excess to prevent piperazine salt precipitation.
DMAP Catalyst0.1 - 0.2 CRITICAL. Acts as a nucleophilic transfer catalyst.
DCM or DCE SolventN/AAnhydrous. DCE (1,2-Dichloroethane) allows for higher reflux temps (83°C).
Step-by-Step Workflow
  • Preparation: Dissolve the Piperazine Derivative (1.0 eq) and TEA (2.5 eq) in anhydrous DCM (or DCE) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DMAP (0.1 eq). Note: Without DMAP, yields often plateau at 40-60%.

  • Addition: Add Diethylsulfamoyl chloride (1.2 eq) dropwise at Room Temperature (RT). Do not cool to 0°C; it slows the already sluggish reaction.

  • Reaction:

    • Standard: Stir at RT for 12–24 hours.

    • Forced: If TLC shows starting material after 4 hours, heat to reflux (40°C for DCM, 80°C for DCE) for 6–12 hours.

  • Quench: Cool to RT. Add water to dissolve amine salts.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency (Low Conversion)

Q: I see a major spot for the starting piperazine even after 24 hours. Why isn't it reacting? A: This is the "Sulfamoyl Deactivation" effect. The diethylamino group on the electrophile reduces the reactivity of the sulfur center.

  • Immediate Fix: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-type intermediate that is more susceptible to nucleophilic attack by the piperazine.

  • Secondary Fix: Switch solvent to 1,2-Dichloroethane (DCE) and reflux at 80°C. Thermal energy is often necessary to overcome the activation barrier of sulfamoyl chlorides.

Q: My sulfamoyl chloride is old. Could this be the issue? A: Yes. Sulfamoyl chlorides hydrolyze to sulfamic acids (


) upon exposure to moisture. These acids are unreactive to amines and will actually protonate your piperazine, deactivating it.
  • Test: Run a mini-reaction with a simple primary amine (e.g., benzylamine) and your chloride. If that fails, your reagent is dead.

  • Prevention: Distill the diethylsulfamoyl chloride under vacuum if it appears viscous or cloudy before use.

Q: I am getting a mixture of mono- and bis-sulfonated products. A: This occurs if your starting piperazine is unsubstituted at the N4 position (i.e., piperazine free base).

  • Solution: You must mono-protect the piperazine (e.g., N-Boc-piperazine) before sulfonylation.

  • Alternative: If you need the bis-sulfonamide, use >2.5 eq of sulfamoyl chloride and >4 eq of base.

Category B: Work-up & Purification[1]

Q: My product is not extracting into the organic layer during workup. A: Piperazine sulfonamides are often amphoteric. If the N4 nitrogen is basic (e.g., N-methyl), the molecule can be protonated and trapped in the aqueous phase at neutral/acidic pH.

  • Protocol:

    • After quenching, adjust the aqueous layer pH to >10 using 1M NaOH or saturated

      
      .
      
    • Extract with DCM or EtOAc. The basic pH ensures the piperazine ring is unprotonated (free base) and lipophilic.

    • Note: Avoid acidic washes (HCl) unless you intend to pull the product out of the organic layer for purification (see Acid/Base Extraction below).

Q: The product is oiling out or difficult to crystallize. A: Diethyl-substituted sulfonamides are often oils due to the flexible ethyl chains disrupting crystal packing.

  • Fix: Convert the product to a hydrochloride or oxalate salt.

    • Dissolve the crude oil in minimal dry Ethanol/Ether.

    • Add 1M HCl in Ether dropwise.

    • The salt usually precipitates as a white solid, which is easier to filter and has higher purity.

Part 3: Mechanistic & Workflow Visualization

Reaction Logic Tree

This diagram illustrates the critical decision points for driving the reaction to completion based on the reactivity of the specific sulfamoyl chloride.

G Start Start: Piperazine + Diethylsulfamoyl Chloride Check1 Check TLC (4 Hours) Start->Check1 Good >80% Conversion Check1->Good Yes Stall <50% Conversion (Stalled) Check1->Stall No Workup Workup: Adjust pH > 10 Extract DCM Good->Workup Action1 Add 20 mol% DMAP Stall->Action1 Step 1: Catalysis Action2 Heat to Reflux (DCM/DCE) Action1->Action2 If still stalled Action2->Good Conversion Achieved Salt Purification: Form HCl Salt Workup->Salt

Figure 1: Decision logic for rescuing stalled sulfamoylation reactions.

Purification Strategy: Acid/Base Swing

This method leverages the basicity of the piperazine ring to remove non-basic impurities (like hydrolyzed sulfonic acid or unreacted sulfamoyl chloride).

Purification Crude Crude Mixture (Organic Layer) AcidWash Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Discard Impurities) AcidWash->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Acidic) Contains Product (H+) AcidWash->AqLayer1 Product Salt BaseTreat Basify to pH 12 (NaOH) AqLayer1->BaseTreat Extract Extract with DCM BaseTreat->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base "Swing" Extraction protocol for purifying basic piperazine derivatives.

Part 4: Reference Data

Solvent Compatibility Table
SolventBoiling PointSuitabilityRecommendation
Dichloromethane (DCM) 40°CHighStandard choice. Good solubility for reactants.
Tetrahydrofuran (THF) 66°CMediumUse if piperazine derivative is insoluble in DCM.
Acetonitrile (MeCN) 82°CMediumGood for polar substrates, but may slow down

at sulfur.
1,2-Dichloroethane (DCE) 83°CHigh Best for difficult substrates requiring high heat.

References

  • MDPI (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (Demonstrates standard sulfonylation of piperazine cores using TEA/DCM).

  • BenchChem (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.[1] (Protocols for handling amphoteric piperazine purification and hydrate formation).

  • National Institutes of Health (PMC). Synthetic Approaches to Piperazine-Containing Drugs. (Overview of N-functionalization strategies including sulfonylation).

  • Organic Letters (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (Alternative routes for sulfonamide synthesis when chlorides fail).

Sources

troubleshooting sulfonamide formation with diethylpiperazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Formation with Diethylpiperazine Intermediates

Current Status: Operational Agent: Senior Application Scientist Case ID: PIP-SULF-001

Introduction: The Piperazine Paradox

You are likely here because your sulfonylation reaction—usually a "click" chemistry standard—is failing with your diethylpiperazine substrate. Piperazines present a unique duality: they are excellent nucleophiles, yet they are prone to "self-sabotage" via salt formation and solubility traps.

When working with diethylpiperazine intermediates (specifically N-ethylpiperazine or sterically crowded 2,6-diethylpiperazine cores), standard protocols often yield gum, unreacted starting material, or water-soluble products that vanish during extraction.

This guide bypasses the textbook basics and targets the specific failure modes of this chemistry.

Module 1: Reaction Diagnostics (Why isn't it working?)

Before adding more reagent, diagnose the failure mechanism using the table below.

SymptomProbable CauseThe "Invisible" Chemistry
Stalls at 50% Conversion HCl Scavenging Piperazine is a base. As the reaction proceeds, it generates HCl. If you lack an auxiliary base, the remaining 50% of your piperazine becomes the unreactive hydrochloride salt (

).
No Reaction (SM Recovered) Steric Hindrance If using 2,6-diethylpiperazine , the ethyl groups shield the nitrogen lone pair. Standard nucleophilic attack is kinetically blocked.
Sulfonyl Chloride Vanishes Hydrolysis Sulfonyl chlorides are moisture-sensitive. In the presence of wet solvent and a base, hydrolysis (

) outcompetes the hindered amine.
Product is a "Gum" Zwitterion Formation If your product contains a free amine and a sulfonic acid impurity, you have formed an internal salt that resists crystallization.

Module 2: The "Turbo-Charged" Reaction Protocol

If standard Schotten-Baumann conditions (DCM/Water/Bicarbonate) fail, you must switch to an Anhydrous Catalytic System . The use of DMAP (4-Dimethylaminopyridine) is non-negotiable for hindered diethylpiperazines.

The Mechanism of Rescue

DMAP acts as a nucleophilic catalyst.[1][2][3] It attacks the sulfonyl chloride to form a highly electrophilic


-sulfonylpyridinium  intermediate. This intermediate is far more reactive toward the hindered piperazine than the parent sulfonyl chloride.

DMAP_Catalysis RSO2Cl Sulfonyl Chloride (Electrophile) Inter [R-SO2-DMAP]+ Super-Electrophile RSO2Cl->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Rapid Transfer Piperazine Diethylpiperazine (Hindered Nucleophile) Piperazine->Product Product->DMAP Regenerates

Figure 1: DMAP Catalytic Cycle. The formation of the super-electrophile bypasses the steric penalty of the diethylpiperazine.

Optimized Protocol: The "Hindered Amine" Method
  • Dry System: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Use anhydrous Dichloromethane (DCM) . If solubility is poor, use THF . Avoid DMF if possible (workup difficulty).

  • Base: Add Triethylamine (TEA) or DIPEA (1.5 – 2.0 equivalents). Crucial: This scavenges the HCl, keeping the piperazine active.

  • Catalyst: Add DMAP (0.1 – 0.2 equivalents).

  • Substrate: Add your diethylpiperazine (1.0 equiv).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

    • Tip: If the reaction is extremely sluggish, reflux in 1,2-Dichloroethane (DCE) at 80°C with DMAP.

Module 3: Purification & Workup (The "Disappearing Product" Phenomenon)

The most common support ticket we receive is: "My TLC showed product, but I lost it during extraction."

The Trap: Mono-sulfonated piperazines contain a basic nitrogen.

  • At pH < 7: The product is protonated (water-soluble).

  • At pH > 12: The product is a free base (organic-soluble).

  • At pH ~7-9: It may form emulsions or oil out.

The "Acid-Base Swing" Extraction

Do not settle for a simple water wash. Use the amphoteric nature of the molecule to purify it without a column.

Workup_Logic Start Crude Reaction Mixture (DCM + Product + Impurities) AcidWash 1. Acidify with 1M HCl (pH 1-2) 2. Extract with DCM Start->AcidWash OrgLayer1 Organic Layer (Discard) Contains: Non-basic impurities, Hydrolyzed Sulfonyl Chloride AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Keep) Contains: Product-H+ Salt AcidWash->AqLayer1 BaseStep Basify Aqueous Layer (NaOH to pH 12-14) AqLayer1->BaseStep ExtractStep Extract with DCM (x3) BaseStep->ExtractStep Final Final Organic Layer Contains: Pure Product ExtractStep->Final

Figure 2: The Acid-Base Swing Purification Strategy. This method removes non-basic impurities (like sulfonic acids) in the first wash.

Frequently Asked Questions (FAQs)

Q1: I am using 2,6-diethylpiperazine and getting <10% yield even with TEA. Why? A: Steric hindrance around the nitrogen is severe in the 2,6-isomer. The "cone angle" prevents the sulfonyl chloride from approaching.

  • Fix: You must use DMAP (0.1 equiv). If that fails, switch to a microwave reactor (100°C, 30 min, DCM/DIPEA) to overcome the activation energy barrier.

Q2: My product is water-soluble even at high pH. How do I extract it? A: Small piperazine sulfonamides (low molecular weight) are highly polar.

  • Fix: Instead of DCM, use Chloroform/Isopropanol (3:1) as the extraction solvent. This mixture is much more polar and pulls "stubborn" amines out of the aqueous phase. Alternatively, use "salting out" (saturate the aqueous phase with NaCl) to force the organic product out.

Q3: Can I use Pyridine as both solvent and base? A: Yes, this is the classic method for highly unreactive amines.

  • Protocol: Dissolve amine in pure Pyridine. Add Sulfonyl Chloride at 0°C. Stir overnight.

  • Warning: Removing pyridine is difficult. You will need to wash the organic layer with CuSO₄ solution (forms a blue complex with pyridine) or dilute HCl during workup to remove the solvent.

Q4: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Piperazine Bis-hydrochloride salt or the hydrolyzed Sulfonic Acid .

  • Test: Treat a mini-workup sample with NaOH and re-spot. If the spot moves up, it was your product trapped as a salt. If it stays at the baseline, it is likely sulfonic acid waste.

References

  • DMAP Catalysis Mechanism

    • Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link

    • Context: Establishes the formation of the -acyl/sulfonylpyridinium intermediate which accelerates reactions with hindered nucleophiles.
  • Sulfonylation Protocols

    • BenchChem Technical Support.[4][5] (2025).[5][6] "Troubleshooting common issues in sulfonamide bond formation." Link

    • Context: Provides baseline troubleshooting for stoichiometry and hydrolysis issues in sulfonamide synthesis.
  • Purification of Piperazines

    • Google Patents. (1969). "Recovery and purification of piperazine - US3481933A." Link

    • Context: Details the solubility profiles of piperazine derivatives and salt formation techniques (Hexahydrate/Acetate)
  • Steric Hindrance in Piperazines

    • Joshi, A., et al. (2016). "Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors." Journal of Organic Chemistry. Link

    • Context: Discusses the synthesis of hindered piperazine sulfonamides and the structural implications of substitution on the piperazine ring.

Sources

Technical Support Center: Purification Protocols for N,N-Diethylpiperazine-1-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification strategies for removing unreacted N,N-diethylpiperazine-1-sulfonamide (CAS: 98545-23-4) from reaction mixtures.

Impurity Profile: this compound Molecular Weight: 221.32 g/mol Functional Classification: Secondary Amine (Piperazine N4-position) Key Physicochemical Property: Basic (


)[1]
Executive Summary

The removal of unreacted this compound is a common challenge in medicinal chemistry, particularly when this reagent is used in excess to drive nucleophilic substitutions.[1] Because the molecule contains a basic secondary amine (the free piperazine nitrogen) and a polar sulfonamide moiety , it can be difficult to remove via standard evaporation.

The correct purification strategy depends entirely on the chemical nature of your target product .

Part 1: Decision Matrix (Method Selection)

Before proceeding, identify the properties of your target product to select the correct workflow.

purification_logic cluster_chrom Alternative: Chromatography start Target Product Properties? neutral Neutral / Acidic (Amides, Sulfonamides, Phenols) start->neutral Non-Basic basic Basic (Tertiary Amines, Pyridines) start->basic Basic method1 METHOD A: Acidic Aqueous Extraction (Protonation partitioning) neutral->method1 High Efficiency method2 METHOD B: Chemoselective Scavenging (Solid-Supported Isocyanates) basic->method2 Best Purity chrom Flash Column (DCM/MeOH + NH3) basic->chrom

Figure 1: Decision tree for selecting the optimal purification strategy based on product basicity.

Part 2: Detailed Protocols
Method A: Acidic Aqueous Extraction (The "Acid Wash")

Best for: Neutral products (Amides, Ureas, Sulfonamides) that will not protonate at pH 3-4.[1]

Mechanism: The unreacted impurity contains a basic piperazine nitrogen. Treating the organic phase with dilute acid protonates this nitrogen, converting the impurity into a water-soluble salt (ammonium cation), while your neutral product remains in the organic layer.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Use approx. 10-20 mL solvent per gram of crude.[1]

  • Acid Wash:

    • Prepare a 0.5 M to 1.0 M Citric Acid solution (pH ~3). Note: Citric acid is preferred over HCl as it minimizes the risk of hydrolyzing sensitive groups on your product.

    • Wash the organic layer 3 times with the acid solution (1:1 volume ratio).

  • Verification: The impurity (this compound) will partition into the aqueous layer.[1]

  • Finishing:

    • Wash the organic layer once with Brine (Saturated NaCl).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

Troubleshooting Table:

Issue Cause Solution
Product Loss Product is slightly basic Switch to a weaker acid buffer (Phosphate buffer, pH 5.5) to protonate the piperazine (pKa ~9) without protonating a weaker base product (e.g., pyridine, pKa ~5).

| Emulsion | Amphiphilic nature of sulfonamides | Add solid NaCl to the aqueous phase to increase ionic strength; filter the biphasic mixture through Celite. |

Method B: Chemoselective Scavenging (Solid-Supported Reagents)

Best for: Basic products (Tertiary amines) where Acid Extraction would remove the product.[1]

Mechanism: Since the impurity is a secondary amine and your product is likely a tertiary amine (if you performed an alkylation), you can use an electrophilic scavenger resin. Polystyrene-Isocyanate (PS-NCO) reacts rapidly with the secondary amine impurity to form an insoluble urea, which is removed by filtration.[1] The tertiary amine product cannot react.

Step-by-Step Protocol:

  • Calculation: Estimate the amount of unreacted impurity (via LCMS or TLC). Calculate the equivalents of scavenger required (usually 3-4 equivalents relative to the impurity).

  • Incubation:

    • Dissolve crude mixture in DCM or THF (avoid alcohols, as they can compete with the isocyanate).

    • Add PS-Isocyanate resin (Standard loading is ~1.5 mmol/g).[1]

    • Add 1-2 equivalents of DIPEA (Hunig's base) to ensure the piperazine is deprotonated and nucleophilic.

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the beads) at room temperature for 4–16 hours.

  • Isolation:

    • Filter the mixture through a fritted funnel or a cotton plug.

    • Rinse the resin beads with DCM to recover any entrained product.

    • Concentrate the filtrate.

Why this works: The reaction transforms the soluble impurity into a resin-bound urea:



Your tertiary amine product (

) has no protons to exchange and remains in solution.[1]
Part 3: Chromatographic Strategies

If extraction or scavenging is not feasible, flash chromatography is the final resort. However, piperazines often "streak" on silica gel due to strong hydrogen bonding with silanols.

Optimized Mobile Phase:

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (Critical): Add 1% Ammonium Hydroxide (

    
    )  or 1% Triethylamine (TEA)  to the mobile phase.
    
  • Effect: The base modifier competes for the acidic silanol sites on the silica, allowing the basic piperazine impurity and product to elute as sharp bands rather than broad streaks.

Visualization (TLC):

  • Stain: Ninhydrin (Stains the secondary amine impurity red/purple).

  • Stain: Dragendorff’s Reagent (Sensitive for tertiary amines/piperazines).

FAQ: Common User Issues

Q: Can I remove this impurity by high-vacuum drying? A: No. With a molecular weight of 221.32 g/mol and polar sulfonamide/amine groups, the vapor pressure is too low. You will likely sublime your product or degrade it before this impurity is removed via vacuum.

Q: My product is acid-sensitive. Can I still use Method A? A: Use 0.5 M Ammonium Chloride (


)  instead of Citric Acid. It provides a pH of ~5-6, which is sufficient to protonate the highly basic piperazine (pKa ~9) without hydrolyzing acid-labile protecting groups (like Boc or acetals).[1]

Q: I used Method B (Scavenger) but the impurity is still there. A: Check your solvent. If you used methanol or ethanol, the solvent reacted with the isocyanate resin, consuming it. You must use non-nucleophilic solvents like DCM, THF, or Toluene.[1] Also, ensure the reaction time is sufficient (overnight is safest).

References
  • Piperazine Properties & pKa Data

    • Khalili, F., Henni, A., & East, A. L. (2009).[1][2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[2][3]

  • Purification of Amines (Scavenger Resins)

    • Marsh, A., et al. (2002).[1] Solid-supported reagents for the purification of amines. Organic Process Research & Development, 6(5), 612-620.[1] (Validating the use of PS-NCO for secondary amine removal).

  • General Sulfonamide/Piperazine Synthesis

    • Bhatt, A., Kant, R., & Singh, R. K. (2016).[1][4] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine. Medicinal Chemistry (Los Angeles), 6(4).[4]

Sources

Technical Support Center: N,N-diethylpiperazine-1-sulfonamide Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-diethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing degradation during storage and troubleshooting common stability issues. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the quality of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

For routine short-term to medium-term storage, it is recommended to store this compound at 2-8°C.[1][2] For long-term storage, freezing at -20°C is advisable to minimize the rates of potential degradation reactions.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation. Aliquoting the compound into smaller, single-use vials is a best practice.

Q2: How sensitive is this compound to moisture?

The sulfonamide functional group is susceptible to hydrolysis, particularly under acidic conditions, which can lead to cleavage of the sulfur-nitrogen (S-N) bond.[4][5] Therefore, it is crucial to store the compound in a dry, desiccated environment. Ensure that the container is tightly sealed to prevent the ingress of atmospheric moisture.

Q3: Should I protect this compound from light?
Q4: What are the primary degradation pathways for this molecule?

This compound has two primary points of vulnerability to degradation: the sulfonamide group and the piperazine ring.

  • Hydrolysis of the Sulfonamide: This is a common degradation pathway for sulfonamides, especially in the presence of moisture and acidic conditions, leading to the cleavage of the S-N bond.[4][9]

  • Oxidation of the Piperazine Ring: The piperazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities (like copper), or peroxide contaminants.[10][11][12]

Troubleshooting Guide: Addressing Degradation Issues

This section provides a structured approach to identifying and resolving potential degradation of this compound in your experiments.

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the expected activity of your compound or variability in your results, it may be indicative of degradation.

Possible Cause 1: Hydrolytic Degradation

  • Explanation: The sulfonamide bond may have hydrolyzed due to exposure to moisture. This is more likely if the compound has been stored for an extended period, in a humid environment, or subjected to acidic conditions. Studies on other sulfonamides have shown significant degradation at low pH.[5]

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, in a desiccator, and at the recommended temperature.

    • pH of Solutions: If the compound is used in solution, check the pH. If acidic, consider if a different buffer system can be used or if the solution can be prepared fresh before each use.

    • Analytical Verification: Use an analytical technique like HPLC to assess the purity of your sample.[4][5] The appearance of new peaks with different retention times could indicate the presence of degradation products.

Possible Cause 2: Oxidative Degradation

  • Explanation: The piperazine ring is prone to oxidation.[13][14] This can be accelerated by exposure to air, elevated temperatures, and the presence of metal ions.[10]

  • Troubleshooting Steps:

    • Inert Atmosphere: When handling the compound, especially for long-term storage or when preparing stock solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Purity: Ensure that the solvents used to prepare solutions are of high purity and free from peroxides.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA to your buffer system could be beneficial, though compatibility with your experimental system must be verified.

Issue 2: Visible Changes in the Compound (Color Change, Clumping)

Physical changes in the solid compound can be a sign of degradation.

  • Explanation: A change in color (e.g., yellowing) or the clumping of the powder can indicate chemical changes. Clumping may be a result of moisture absorption.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect the compound before use.

    • Proper Handling: Use clean, dry spatulas and weigh the compound in a low-humidity environment if possible.

    • Purity Analysis: If physical changes are observed, it is highly recommended to perform a purity analysis (e.g., HPLC, LC-MS) before using the compound in an experiment.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general-purpose HPLC method that can be adapted to assess the purity of this compound and detect potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram for the main peak corresponding to the parent compound and any additional peaks that may represent impurities or degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[15][16][17]

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M HCl.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M NaOH.
  • Incubate at 60°C for 24 hours.
  • Neutralize with 0.1 M HCl before analysis.

3. Oxidation:

  • Dissolve the compound in a solution containing 3% hydrogen peroxide.
  • Keep at room temperature for 24 hours.

4. Thermal Degradation:

  • Store the solid compound in an oven at 105°C for 48 hours.

5. Photostability:

  • Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19] A dark control should be stored under the same conditions but protected from light.

Analysis: After each stress condition, analyze the samples by HPLC (as described in Protocol 1) and LC-MS to identify and characterize any degradation products.

Visualizing Degradation Pathways and Workflows

cluster_storage Recommended Storage cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Storage This compound (Solid) Conditions Store at 2-8°C (short-term) -20°C (long-term) Protect from light and moisture Storage->Conditions Degradation Degradation Storage->Degradation Improper Storage Hydrolysis Hydrolysis (Moisture, Acidic pH) Degradation->Hydrolysis Oxidation Oxidation (Oxygen, Metal Ions) Degradation->Oxidation Hydrolysis_Products Sulfonamide Cleavage Products Hydrolysis->Hydrolysis_Products Oxidation_Products Piperazine Ring Oxidation Products Oxidation->Oxidation_Products

Caption: Key storage and degradation pathways.

cluster_workflow Troubleshooting Workflow Start Inconsistent Results / Visible Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Pure Compound is Pure (>98%) Purity_Analysis->Pure Yes Degraded Compound is Degraded Purity_Analysis->Degraded No Investigate Investigate Experimental Parameters Pure->Investigate Discard Discard and Use New Aliquot Degraded->Discard

Caption: Workflow for troubleshooting degradation.

References

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. Available at: [Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - Technische Universität München. Available at: [Link]

  • Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Review of Analytical Methods for Sulfonamides. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Chen, E. (2017). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Available at: [Link]

  • da Silva, G., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]

  • Piperazine. PubChem. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. Available at: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]

  • Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Deng, W., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. PubMed. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed. Available at: [Link]

  • Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. MDPI. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. PubMed. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]

  • N,N'-Dimethylpiperazine. Chem-Impex. Available at: [Link]

  • Room temperature synthesis and antibacterial activity of new sulfonamides containing n,n-diethyl-substituted amido moieties. PubMed. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. MDPI. Available at: [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]

  • Humidity Effects on the Wetting Characteristics of Poly(N-isopropylacrylamide) during a Lower Critical Solution Transition. ACS Publications. Available at: [Link]

  • 3-amino-n,n-diethyl-4-(4-ethylpiperazin-1-yl)benzene-1-sulfonamide. PubChemLite. Available at: [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: Diethyl vs. Dimethyl Piperazine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between dimethyl and diethyl substituted piperazine sulfonamides. While both scaffolds are privileged structures in drug discovery—particularly for carbonic anhydrase (CA) inhibition, oncology, and antimicrobial applications—their bioactivity profiles diverge significantly based on steric bulk and lipophilicity.

Key Takeaway:

  • Dimethyl derivatives often exhibit superior potency in tight binding pockets (e.g., Carbonic Anhydrase isoforms) due to optimal hydrophobic packing without steric clash ("Magic Methyl" effect).

  • Diethyl derivatives generally display higher lipophilicity (LogP), improving membrane permeability and blood-brain barrier (BBB) penetration, but frequently suffer from steric hindrance in restrictive active sites, leading to reduced intrinsic affinity.

Chemical Basis & Physicochemical Properties[1][2][3][4][5]

The transition from a methyl to an ethyl group on the piperazine ring or the sulfonamide nitrogen is a classic medicinal chemistry tactic to modulate LogP and Steric parameters .

Table 1: Physicochemical Comparison

Data modeled based on standard SAR trends and specific derivative analysis [1][2].

FeatureDimethyl Piperazine SulfonamideDiethyl Piperazine SulfonamideImpact on Bioactivity
Steric Bulk (A-value) Low (~1.70 kcal/mol)Moderate (~1.75 kcal/mol)Diethyl can clash with residues in narrow active site clefts (e.g., hCA II).
Lipophilicity (cLogP) Moderate (Baseline)High (+0.5 to +1.0 vs Methyl)Diethyl improves passive transport across lipid bilayers but decreases aqueous solubility.
Solubility HigherLowerDimethyl is generally preferred for intravenous formulations without co-solvents.
Metabolic Stability Susceptible to N-demethylationSusceptible to N-deethylationEthyl groups are often metabolized slower than methyl groups in N-alkyl scenarios.

Bioactivity Comparison: Therapeutic Applications

A. Carbonic Anhydrase (CA) Inhibition

Piperazine sulfonamides are potent Zinc-binders.[1][2] The sulfonamide moiety coordinates the Zn(II) ion, while the piperazine tail interacts with the hydrophobic half of the active site.

  • Dimethyl Performance: Research indicates that 2,6-dimethyl or 3,5-dimethyl substitution on the phenyl/piperazine ring often yields nanomolar potency against tumor-associated isoforms (hCA IX and XII). The methyl groups fill hydrophobic pockets (Val121, Leu198) efficiently [1].

  • Diethyl Performance: Diethyl analogues frequently show a drop in potency (Ki increases) for cytosolic isoforms (hCA I, II) due to steric clashes near the entrance of the active site. However, they may retain selectivity for transmembrane isoforms where the pocket is more flexible.

B. Antitumor & Cytotoxicity

In antiproliferative assays (e.g., against HeLa, MCF-7, A-549 cell lines):

  • Dimethyl: Derivatives containing 2,4-dimethylphenyl moieties have demonstrated superior antiproliferative activity (Cell viability ~25% in lung carcinoma models) compared to bulkier analogues [5].[3] The compact size allows for better intercalation or binding to signaling kinases.

  • Diethyl: While less potent in direct enzyme inhibition, diethyl derivatives often show higher intracellular accumulation in multidrug-resistant (MDR) cell lines due to increased lipophilicity bypassing P-gp efflux pumps [4].

C. Antimicrobial Activity[3][9][10][11][12][13][14]
  • Gram-Negative Bacteria (E. coli, P. aeruginosa): Diethyl derivatives often outperform dimethyl analogues. The extra lipophilicity facilitates penetration through the complex outer membrane of Gram-negative bacteria [6].

  • Gram-Positive Bacteria (S. aureus): Dimethyl derivatives tend to be more active, as cell wall penetration is less dependent on high lipophilicity, and intrinsic target affinity dominates.

Mechanism of Action: The "Magic Methyl" vs. "Steric Wall"

The following decision tree illustrates the logic flow when selecting between methyl and ethyl substitutions during lead optimization.

SAR_Logic Start Lead Optimization: Piperazine Sulfonamide CheckPocket Analyze Target Binding Pocket Start->CheckPocket TightPocket Restrictive/Narrow Pocket (e.g., hCA II, Kinases) CheckPocket->TightPocket Steric Constraints OpenPocket Open/Solvent Exposed (e.g., GPCRs, Ion Channels) CheckPocket->OpenPocket Hydrophobic Space Available DecisionMethyl Select DIMETHYL (Magic Methyl Effect) TightPocket->DecisionMethyl DecisionEthyl Select DIETHYL (Lipophilic Boost) OpenPocket->DecisionEthyl OutcomeMethyl Outcome: High Potency, Lower LogP Risk: Rapid Clearance DecisionMethyl->OutcomeMethyl OutcomeEthyl Outcome: High Permeability, Higher LogP Risk: Steric Clash DecisionEthyl->OutcomeEthyl

Figure 1: SAR Decision Tree for Alkyl Substitution. Use Dimethyl for potency in tight pockets; use Diethyl to solve permeability issues in open targets.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are self-validating systems using internal controls.

Protocol A: Synthesis of N-Substituted Piperazine Sulfonamides

Objective: Create a matched pair of dimethyl vs. diethyl analogues.

  • Reagents: 4-substituted benzenesulfonyl chloride (1.0 eq), N,N-dimethylpiperazine OR N,N-diethylpiperazine (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfonyl chloride in dry DCM at 0°C.

    • Add TEA, followed by the dropwise addition of the respective piperazine.

    • Stir at Room Temperature (RT) for 4-6 hours (Monitor via TLC: 5% MeOH in DCM).

    • Validation: The reaction is complete when the sulfonyl chloride spot disappears.

    • Workup: Wash with water, brine, dry over Na2SO4, and concentrate.

    • Purification: Recrystallization from Ethanol/Water.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Determine Ki values for hCA I and II.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Incubate enzyme (hCA) with inhibitor (Dimethyl or Diethyl variant) for 15 min at 25°C.

    • Add 4-NPA substrate.

    • Readout: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 minutes.

    • Control: Acetazolamide (Standard CA inhibitor).

Assay Workflow Diagram

Assay_Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzyme Incubation (15 min @ 25°C) Step1->Step2 Step3 Substrate Addition (4-NPA) Step2->Step3 Step4 Kinetic Reading (OD 400nm) Step3->Step4 Step5 Data Analysis (Lineweaver-Burk Plot) Step4->Step5

Figure 2: Kinetic Assay Workflow for determining inhibition constants (Ki).

References

  • Supuran, C. T., et al. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[2] Bioorganic Chemistry.

  • Al-Elsayed, K., et al. (2024).[4][5] Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of piperazine-linked naphthalimide derivatives. PMC.

  • Keydel, T., et al. (2000). Tetramethylpiperidine-substitution increases the antitumor activity of the riminophenazines for an acquired multidrug-resistant cell line. Anti-Cancer Drug Design.

  • Abu Mohsen, U. (2020). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate.

  • Kharb, R., et al. (2012).[6] A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.[6][7][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethylpiperazine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethylpiperazine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.